Diammonium phosphite

Descripción

The exact mass of the compound Diammonium phosphite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diammonium phosphite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diammonium phosphite including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

diazanium;dioxido(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;(H,1,2,3)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUFCIOKWJELSH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][P+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889682 | |

| Record name | Diammonium hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Phosphonic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

22132-71-4 | |

| Record name | Diammonium phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022132714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMMONIUM PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ6M1Z85D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diammonium Phosphite: A Comprehensive Technical Guide

Authored for researchers, scientists, and professionals in drug development, this document provides an in-depth overview of diammonium phosphite (B83602), covering its chemical and physical properties, synthesis, and key applications. The information is presented through structured data, detailed methodologies, and visual diagrams to facilitate a thorough understanding of the compound.

Core Chemical Identity and Properties

Diammonium phosphite, also known as diammonium hydrogen phosphite, is an inorganic compound with the chemical formula (NH₄)₂HPO₃. It is commercially available in both anhydrous and monohydrate forms. The Chemical Abstracts Service (CAS) has assigned the number 22132-71-4 to the anhydrous form and 51503-61-8 to the monohydrate form.[1]

This compound is a white, crystalline solid that is notable for its hygroscopic nature, meaning it readily absorbs moisture from the air.[2] It is highly soluble in water.[2] Upon heating, the anhydrous form decomposes at 155 °C.[2]

Physicochemical Properties

The key physical and chemical properties of both the anhydrous and monohydrate forms of diammonium phosphite are summarized in the table below for easy comparison.

| Property | Anhydrous Diammonium Phosphite | Diammonium Phosphite Monohydrate |

| CAS Number | 22132-71-4 | 51503-61-8 |

| Molecular Formula | (NH₄)₂HPO₃ | (NH₄)₂HPO₃·H₂O |

| Molecular Weight | 115.05 g/mol [1][3] | 133.06 g/mol [4] |

| Appearance | White crystalline solid | White crystalline solid[5] |

| Solubility in Water | Soluble[2] | Highly soluble[5] |

| Melting Point | Decomposes at 155 °C[2] | Not available |

| Density | 1.619 g/cm³[2] | Not available |

| pH of 5% Solution | Not available | 7.4 - 7.7[6] |

Chemical Specifications

The following table outlines the typical chemical specifications for diammonium phosphite monohydrate.

| Parameter | Specification |

| Assay ((NH₄)₂HPO₃·H₂O) | ≥ 98.0%[6] |

| Nitrogen (N) Content | ≥ 20.4%[6] |

| Phosphorus Pentoxide (P₂O₅) Content | ≥ 51.9%[6] |

| Moisture | ≤ 2.0%[6] |

| Chloride (Cl) | ≤ 0.0005%[6] |

| Iron (Fe) | ≤ 0.0005%[6] |

| Cadmium (Cd) | ≤ 0.0005%[6] |

| Lead (Pb) | ≤ 0.001%[6] |

| Arsenic (As) | ≤ 0.001%[6] |

| Water Insoluble Materials | ≤ 0.01%[6] |

Synthesis of Diammonium Phosphite

The synthesis of diammonium phosphite is based on the acid-base neutralization reaction between phosphorous acid (H₃PO₃) and ammonia (B1221849) (NH₃). The reaction stoichiometry dictates that two moles of ammonia react with one mole of phosphorous acid to form one mole of diammonium phosphite.

General Laboratory Synthesis Protocol

While specific industrial processes may vary, a general laboratory-scale synthesis can be performed as follows:

-

Preparation of Reactants: Prepare a solution of phosphorous acid of a known concentration. Similarly, prepare an aqueous solution of ammonia.

-

Neutralization Reaction: Slowly add the ammonia solution to the phosphorous acid solution under constant stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.

-

pH Monitoring: Continuously monitor the pH of the reaction mixture. The addition of ammonia is continued until a neutral or slightly alkaline pH is achieved, indicating the complete neutralization of the phosphorous acid.

-

Crystallization: The resulting solution of diammonium phosphite is then concentrated by gentle heating to evaporate excess water.

-

Isolation and Drying: The concentrated solution is allowed to cool, leading to the crystallization of diammonium phosphite. The crystals are then isolated by filtration, washed with a small amount of cold water or a suitable solvent, and dried under vacuum.

Key Applications and Mechanisms of Action

Diammonium phosphite is a versatile compound with applications in various fields, primarily owing to its properties as a reducing agent and a corrosion inhibitor.

Reducing Agent in Organic Synthesis

Diammonium phosphite serves as an effective hydrogen donor in certain reduction reactions. A notable application is the chemoselective hydrogenation of aromatic nitro compounds to their corresponding amines. This reaction is particularly useful in the synthesis of pharmaceuticals and other fine chemicals where the nitro group needs to be selectively reduced in the presence of other sensitive functional groups.

The process typically involves the use of diammonium phosphite in conjunction with a catalyst, such as commercial zinc dust.[7] The reaction proceeds efficiently at room temperature and is tolerant of various functional groups like halogens, hydroxyls, nitriles, and esters.[7]

Corrosion Inhibitor

Diammonium phosphite is also utilized as a corrosion inhibitor, particularly for protecting metals like steel.[2] The mechanism of inhibition involves the formation of a protective, passive film on the metal surface, which acts as a barrier to the corrosive environment.

In the case of steel, the phosphite ions can react with ferrous ions (Fe²⁺) that form at the anodic sites of the corrosion cell. This reaction leads to the precipitation of a stable and sparingly soluble iron phosphate (B84403) (FePO₄) layer.[8] This passive film effectively blocks the electrochemical reactions that cause corrosion.

References

- 1. Diammonium phosphite | H8N2O3P+ | CID 17888506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diammonium hydrogen phosphite | 51503-61-8 [chemicalbook.com]

- 3. Buy Diammonium phosphite | 22132-71-4 [smolecule.com]

- 4. Diammonium phosphonate monohydrate | H10N2O4P+ | CID 73425445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. longchangchemical.com [longchangchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. Ammonium Phosphate as Inhibitor to Mitigate the Corrosion of Steel Rebar in Chloride Contaminated Concrete Pore Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

diammonium hydrogen phosphite chemical formula and structure

An In-depth Technical Guide to Diammonium Hydrogen Phosphite (B83602)

Introduction

Diammonium hydrogen phosphite, with the CAS number 51503-61-8, is an inorganic compound that serves critical functions in various industrial applications. It is primarily recognized for its efficacy as a reducing agent and a corrosion inhibitor. This guide provides a comprehensive overview of its chemical formula, structure, physicochemical properties, synthesis, and analytical protocols, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Formula and Structure

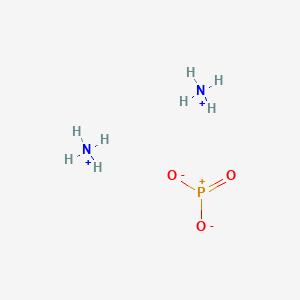

The chemical formula for diammonium hydrogen phosphite is (NH₄)₂HPO₃ . It consists of two ammonium (B1175870) cations (NH₄⁺) and one hydrogen phosphite anion (HPO₃²⁻). The molecular formula can also be written as H₉N₂O₃P.[1][2]

The hydrogen phosphite anion is derived from phosphorous acid (H₃PO₃). It is important to distinguish this compound from diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄), which is derived from phosphoric acid and has different properties and applications.[3][4]

Caption: Structure of Diammonium Hydrogen Phosphite.

Physicochemical Properties

Diammonium hydrogen phosphite is a colorless, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[5][6] It is soluble in water.[5][7] Key quantitative properties are summarized in the tables below.

Table 1: General Properties

| Property | Value | Reference |

| Molecular Formula | H₉N₂O₃P | [1][2] |

| Molecular Weight | 116.06 g/mol | [1][2] |

| Appearance | Colorless, crystalline mass; White crystal | [1][5] |

| pH (5% solution) | 7.4 - 7.7 | [1][2] |

| Melting Point | Decomposes at 155 °C (anhydrous) | [7] |

| Water Solubility | Soluble | [5][7] |

Table 2: Technical Specifications

| Parameter | Specification | Reference |

| Assay ((NH₄)₂HPO₃·H₂O) | ≥ 98.0% | [1][2] |

| Nitrogen (N) Content | ≥ 20.4% | [1][2] |

| Phosphorus Pentoxide (P₂O₅) | ≥ 51.9% | [1][2] |

| Moisture | ≤ 2.0% | [1][2] |

| Chloride (Cl) | ≤ 0.0005% | [1][2] |

| Iron (Fe) | ≤ 0.0005% | [1][2] |

| Cadmium (Cd) | ≤ 0.0005% | [1][2] |

| Lead (Pb) | ≤ 0.001% | [1][2] |

| Arsenic (As) | ≤ 0.001% | [1][2] |

| Water Insoluble Materials | ≤ 0.01% | [1] |

Experimental Protocols

Synthesis Protocol (General Method)

A common method for synthesizing diammonium hydrogen phosphite involves the neutralization reaction between phosphorous acid (H₃PO₃) and ammonia (B1221849) (NH₃). A generalized protocol based on principles from industrial synthesis patents is as follows.

References

- 1. oiv.int [oiv.int]

- 2. Diammonium phosphate - Wikipedia [en.wikipedia.org]

- 3. Investigation of the Optical, Physical, and Chemical Interactions between Diammonium Hydrogen Phosphate (DAP) and Pigments [mdpi.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. Diammonium hydrogen phosphate | (NH4)2HPO4 | CID 24540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diammonium hydrogen phosphite | 51503-61-8 [chemicalbook.com]

- 7. CN104016322A - Production method for diammonium hydrogen phosphate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of Diammonium Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diammonium phosphite (B83602), systematically referred to as diammonium hydrogen phosphite. This document details experimental protocols, summarizes key analytical data, and presents visual workflows to facilitate a deeper understanding of this versatile compound.

Introduction

Diammonium phosphite, with the chemical formula (NH₄)₂HPO₃, is an inorganic salt of phosphorous acid. It serves as a valuable compound in various industrial and agricultural applications, acting as a reducing agent, corrosion inhibitor, and a source of phosphorus and nitrogen.[1][2] Its synthesis and thorough characterization are crucial for ensuring purity, stability, and efficacy in its diverse applications. This guide will delve into the primary methods of its preparation and the analytical techniques employed for its comprehensive characterization.

Synthesis of Diammonium Phosphite

The synthesis of diammonium phosphite is primarily achieved through the neutralization reaction between phosphorous acid (H₃PO₃) and ammonia (B1221849) (NH₃).[2] Both industrial and laboratory-scale preparations are designed to control the stoichiometry and reaction conditions to yield a high-purity product.

Laboratory-Scale Synthesis: Titration Method

A precise laboratory-scale synthesis can be performed by the controlled neutralization of phosphorous acid with an ammonia solution.

Experimental Protocol:

-

Preparation of Reactants: Prepare a 1 M solution of phosphorous acid and a 1 M solution of aqueous ammonia.

-

Titration for Stoichiometry Determination:

-

Pipette a known volume (e.g., 25 mL) of the 1 M phosphorous acid solution into a conical flask.

-

Add a few drops of a suitable indicator, such as methyl orange.

-

Titrate the phosphorous acid solution with the 1 M ammonia solution from a burette until the endpoint is reached, indicated by a distinct color change. This initial titration helps in determining the precise volume of ammonia solution required to neutralize the first acidic proton of phosphorous acid.

-

-

Synthesis Reaction:

-

Based on the stoichiometry H₃PO₃ + 2NH₃ → (NH₄)₂HPO₃, calculate the volume of 1 M ammonia solution required to neutralize a fresh 25 mL aliquot of the 1 M phosphorous acid solution to the dibasic salt. This will be approximately double the volume determined in the initial titration.

-

In a beaker equipped with a magnetic stirrer, place 25 mL of the 1 M phosphorous acid solution.

-

Slowly add the calculated volume of 1 M ammonia solution while continuously stirring and monitoring the pH. The target pH for the formation of diammonium phosphite is between 5.5 and 6.5.[3]

-

-

Isolation and Purification:

-

Gently heat the resulting solution to evaporate a portion of the water and concentrate the solution.

-

Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the purified diammonium phosphite crystals in a desiccator over a suitable drying agent.

-

Industrial-Scale Synthesis

Industrial production of diammonium phosphite often involves the direct reaction of anhydrous ammonia with a concentrated solution of phosphorous acid in a reactor.

Experimental Protocol:

-

Reaction Setup: A temperature-controlled reactor equipped with an ammonia gas inlet, a stirring mechanism, and a pH probe is used.

-

Reaction Execution:

-

Charge the reactor with a concentrated solution of phosphorous acid.

-

Introduce gaseous ammonia into the acid solution at a controlled rate. The reaction is exothermic, and the temperature is typically maintained below 60°C to prevent the decomposition of the product.[3]

-

Continuously monitor the pH of the reaction mixture, adjusting the ammonia addition rate to maintain a pH between 5.5 and 6.5.[3]

-

-

Product Finishing:

-

The resulting slurry of diammonium phosphite is then typically granulated and dried to produce a solid, stable product.

-

Synthesis Workflow Diagram:

Caption: A flowchart illustrating the key stages in the synthesis of diammonium phosphite.

Characterization of Diammonium Phosphite

A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized diammonium phosphite.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of diammonium phosphite in solution. Both ¹H and ³¹P NMR are informative.

Experimental Protocol (General):

-

Sample Preparation: Dissolve a small amount of the synthesized diammonium phosphite in a suitable deuterated solvent, such as D₂O.

-

Data Acquisition: Acquire the NMR spectra on a high-resolution NMR spectrometer. For ³¹P NMR, proton decoupling is often used to simplify the spectrum.

-

Data Analysis: Analyze the chemical shifts, peak integrations, and coupling patterns to confirm the structure.

Expected Spectral Features:

| Nucleus | Expected Chemical Shift Region | Expected Multiplicity (Coupled) | Information Obtained |

| ¹H NMR | Signal for N-H protons of the ammonium (B1175870) ions. A distinct signal for the P-H proton. | Multiplet for NH₄⁺. Doublet for P-H due to coupling with ³¹P. | Confirms the presence of ammonium ions and the P-H bond characteristic of the phosphite anion. |

| ³¹P NMR | A single resonance in the phosphite region. | A doublet in the proton-coupled spectrum due to coupling with the directly attached proton. A singlet in the proton-decoupled spectrum. | Confirms the phosphorus environment and the presence of a P-H bond.[4] |

Raman spectroscopy is well-suited for the analysis of the vibrational modes of the phosphite and ammonium ions in the solid state.

Experimental Protocol (General):

-

Sample Preparation: A small amount of the crystalline diammonium phosphite is placed on a microscope slide.

-

Data Acquisition: The Raman spectrum is acquired using a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).[5]

-

Data Analysis: The positions and relative intensities of the Raman bands are compared with known values for phosphite and ammonium ions.

Expected Raman Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| P-H stretch | ~2321[6] |

| P-O symmetric stretch (ν₁) | ~964[5] |

| P-O asymmetric stretch (ν₃) | ~1074[5] |

| O-P-O bending modes (ν₂, ν₄) | 420-624[5] |

X-ray Diffraction (XRD)

Powder X-ray diffraction is used to determine the crystalline structure of the synthesized diammonium phosphite.

Experimental Protocol (General):

-

Sample Preparation: The crystalline sample is finely ground to a homogeneous powder.

-

Data Acquisition: The powder XRD pattern is recorded using a diffractometer with a specific X-ray source (e.g., Cu Kα).

-

Data Analysis: The diffraction peaks (2θ values) are used to identify the crystal system and unit cell parameters. Diammonium phosphite is reported to crystallize in a monoclinic system.[2]

Crystallographic Data Summary:

| Parameter | Value |

| Crystal System | Monoclinic[2] |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of diammonium phosphite.

Experimental Protocol (General):

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in an alumina (B75360) or platinum crucible.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

Data Analysis: The onset temperature of decomposition, major mass loss steps, and associated endothermic or exothermic events are determined from the TGA and DSC curves.

Expected Thermal Behavior:

| Temperature Range (°C) | Observed Event | Products |

| > 70 | Onset of decomposition | Release of ammonia (NH₃) |

| Higher Temperatures | Further decomposition | Emission of nitrogen oxides (NOx) and phosphorus oxides (POx)[1] |

Characterization Workflow Diagram:

Caption: A diagram outlining the analytical techniques used for the characterization of diammonium phosphite.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of diammonium phosphite. The provided experimental protocols offer a foundation for the preparation of this compound, while the summary of expected analytical data serves as a reference for its comprehensive characterization. The workflows presented visually integrate these processes, providing a clear and concise overview for researchers and professionals in the field. Adherence to these methodologies will ensure the production of high-quality diammonium phosphite suitable for its intended applications.

References

- 1. Diammonium hydrogen phosphite | 51503-61-8 [chemicalbook.com]

- 2. Buy Diammonium phosphite | 22132-71-4 [smolecule.com]

- 3. WO2003004441A1 - Ammonium phosphate/phosphite fertilizer compound - Google Patents [patents.google.com]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. ejm.copernicus.org [ejm.copernicus.org]

- 6. Thermal analysis (DSC-TG-MS) - phosphate ore samples - Mendeley Data [data.mendeley.com]

An In-depth Technical Guide to Diammonium Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diammonium phosphite (B83602), a compound with distinct chemical properties and applications that set it apart from its more commonly known analog, diammonium phosphate (B84403). This document aims to clarify the existing ambiguities in publicly available data concerning its molecular weight and provides detailed information on its synthesis and its role in specific signaling pathways, particularly in the context of plant biology.

Core Chemical and Physical Properties

A notable point of confusion in chemical literature and supplier information is the distinction between diammonium phosphite and diammonium phosphate. Diammonium phosphite is the diammonium salt of phosphorous acid (H₃PO₃), while diammonium phosphate is the salt of phosphoric acid (H₃PO₄). This difference in the oxidation state of the phosphorus atom leads to distinct chemical properties and applications.

The quantitative data for diammonium phosphite are summarized in the table below. The variation in reported molecular weights may be attributable to the presence of water of hydration or different ionic forms.

| Property | Value |

| Systematic Name | Diammonium hydrogen phosphite |

| Chemical Formula | (NH₄)₂HPO₃ |

| Molecular Weight | 134.09 g/mol [1] 115.05 g/mol [1][2] 116.06 g/mol [3][4] |

| Density (anhydrous) | 1.619 g/cm³[1] |

| Appearance | White crystalline granules or powder[1] |

| Solubility in Water | Highly soluble[1] |

Synthesis and Experimental Protocols

The synthesis of diammonium phosphite can be achieved through both laboratory and industrial methods.

Laboratory Synthesis: Titration-Based Method

A common laboratory-scale synthesis involves the neutralization of phosphonic acid with an ammonia (B1221849) solution.[1] This method allows for precise control over the stoichiometry of the reaction.

Experimental Protocol:

-

Preparation of Reactants: Prepare a standardized solution of phosphonic acid (e.g., 1 mol dm⁻³). Prepare a standardized solution of ammonia of a similar concentration.

-

Titration: A measured volume of the phosphonic acid solution is placed in a reaction vessel. The ammonia solution is added incrementally from a burette.

-

pH Monitoring: The pH of the reaction mixture is continuously monitored using a pH meter.

-

Endpoint Determination: The addition of the ammonia solution is continued until the desired pH for the formation of diammonium phosphite is reached, indicating the neutralization endpoint.

-

Product Isolation: The resulting solution can be concentrated and cooled to induce crystallization of diammonium phosphite. The crystals can then be collected by filtration and dried.

Laboratory synthesis workflow for diammonium phosphite.

Industrial Synthesis

Industrial production of diammonium phosphite involves a controlled reaction between phosphoric acid and ammonia.[1] The process generally includes reacting ammonia gas with phosphoric acid, cooling the resulting slurry, and then granulating the product.[1] It is important to note that many industrial references describe a similar process for diammonium phosphate, and care must be taken to ensure the correct reactants and conditions are used for the synthesis of diammonium phosphite.[5][6]

Applications and Biological Activity

Diammonium phosphite has a range of applications stemming from its chemical properties.

-

Reducing Agent: It serves as a reducing agent in various chemical syntheses and industrial applications.[7]

-

Corrosion Inhibitor: It is used as a corrosion inhibitor in lubricating greases.[7]

-

Agriculture: In agriculture, it is utilized as a fertilizer and has the unique property of inducing plant resistance to pathogens.[1] The phosphite anion (HPO₃²⁻) is the active component in this biological activity.[1]

Role in Signaling Pathways: Plant Defense Induction

The phosphite ion from diammonium phosphite is recognized for its ability to prime a plant's defense mechanisms against pathogens.[1] This is not due to its role as a nutrient, but rather its action as a signaling molecule.

The proposed mechanism involves the phosphite ion activating signaling pathways that lead to the production of defensive molecules.[8] These include phytoalexins and pathogen-related (PR) proteins, which can directly inhibit pathogen growth.[8] Additionally, these molecules can act as systemic signals, alerting other parts of the plant to the potential threat and inducing a broader defensive response, which can include modifications to the cell wall to impede pathogen entry.[8]

Signaling pathway for phosphite-induced plant defense.

References

- 1. Buy Diammonium phosphite | 22132-71-4 [smolecule.com]

- 2. Diammonium phosphite | H8N2O3P+ | CID 17888506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. longchangchemical.com [longchangchemical.com]

- 4. haihangchem.com [haihangchem.com]

- 5. cropnutrition.com [cropnutrition.com]

- 6. CN101723340A - Preparation method of diammonium phosphate - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Phosphite: a novel P fertilizer for weed management and pathogen control - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Diammonium Phosphite in Aqueous Solutions: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of diammonium phosphite (B83602) ((NH₄)₂HPO₃) in aqueous solutions. It is critical to note that publicly available, in-depth quantitative data on the solubility of diammonium phosphite is exceedingly scarce. Much of the available literature and data pertains to the chemically distinct compound, diammonium phosphate (B84403) ((NH₄)₂HPO₄). This document summarizes the limited available data for diammonium phosphite, provides context with data from its phosphate analogue, and outlines a general experimental protocol for determining aqueous solubility.

Quantitative Solubility Data

A thorough review of scientific literature, chemical databases, and patents has revealed a significant lack of comprehensive, temperature-dependent solubility data for diammonium phosphite in aqueous solutions.

Diammonium Phosphite ((NH₄)₂HPO₃)

A single quantitative data point has been identified:

| Temperature (°C) | Solubility (g/L) |

| 25 | 1720 |

This value is reported for "diammonium phosphonate," a synonym for diammonium phosphite.

Diammonium Phosphate ((NH₄)₂HPO₄) - For Context

To provide a frame of reference, the following table summarizes the more extensively documented solubility of diammonium phosphate in water. It is imperative to recognize that diammonium phosphate and diammonium phosphite are different chemical compounds with distinct properties.

| Temperature (°C) | Solubility ( g/100 mL) |

| 10 | 57.5[1] |

| 20 | 68.6 |

| 25 | 69.5[2] |

| 40 | 81.8 |

| 60 | 97.6 |

| 70 | 106.7[1] |

| 100 | 1060 (g/L)[3] |

Experimental Protocol for Solubility Determination

In the absence of a specific published methodology for diammonium phosphite, a general and widely accepted experimental protocol for determining the aqueous solubility of a solid inorganic salt, such as the isothermal saturation method followed by gravimetric analysis, is provided below.

Principle

A saturated solution is prepared by dissolving an excess amount of the solute in a solvent at a constant temperature. The concentration of the solute in the saturated solution, which represents its solubility at that temperature, is then determined by analyzing a known quantity of the solution.

Materials and Apparatus

-

Diammonium phosphite (solute)

-

Deionized or distilled water (solvent)

-

Thermostatic water bath or incubator

-

Stirring mechanism (e.g., magnetic stirrer and stir bars)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

Drying oven

-

Evaporating dishes or watch glasses

-

Thermometer

Procedure

-

Sample Preparation: Add an excess amount of diammonium phosphite to a known volume of deionized water in a sealed container (e.g., a jacketed glass vessel or a flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a thermostatic water bath set to the desired temperature. Stir the mixture vigorously to facilitate dissolution and ensure the system reaches equilibrium. The time required to reach equilibrium should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle. Withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette to prevent precipitation. Immediately filter the solution using a syringe filter to remove any remaining solid particles.

-

Gravimetric Analysis: a. Accurately weigh a clean, dry evaporating dish. b. Transfer a precise volume of the clear, filtered saturated solution into the pre-weighed dish. c. Weigh the dish containing the solution to determine the mass of the solution. d. Carefully evaporate the solvent by placing the dish in a drying oven at a temperature below the decomposition point of diammonium phosphite until a constant weight is achieved. e. Cool the dish in a desiccator and weigh it to determine the mass of the dry solute.

-

Calculation: The solubility can be calculated as follows:

-

Mass of solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

-

Solubility ( g/100 g water) = (Mass of solute / Mass of solvent) x 100

-

-

Temperature Dependence: Repeat the entire procedure at various temperatures to generate a solubility curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of aqueous solubility using the isothermal saturation and gravimetric analysis method.

Signaling Pathways

The dissolution of a simple inorganic salt like diammonium phosphite in water is a physical process of solvation and dissociation into its constituent ions (diammonium and phosphite). This process does not involve biological signaling pathways. Therefore, a signaling pathway diagram is not applicable to the core topic of solubility.

References

An In-depth Technical Guide to Diammonium Phosphite: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium phosphite (B83602), a compound of increasing interest in agrochemical and industrial applications, presents a unique profile as a fertilizer, fungicide, and reducing agent. This technical guide provides a comprehensive overview of its IUPAC nomenclature, physicochemical properties, synthesis, and mechanisms of action, with a particular focus on its role in inducing plant disease resistance. Detailed experimental protocols for its synthesis are outlined, and quantitative data are presented in a clear, tabular format. Furthermore, this guide includes a visualization of the phosphite-induced plant defense signaling pathway, rendered using Graphviz, to facilitate a deeper understanding of its biological activity.

IUPAC Nomenclature and Chemical Identity

The systematic name for diammonium phosphite, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is diammonium hydrogen phosphite . An alternative, more systematic IUPAC name is diazanium;dioxido(oxo)phosphanium [1]. The compound is also commonly referred to as ammonium (B1175870) phosphite, dibasic. It is crucial to distinguish it from diammonium phosphate (B84403), which has the IUPAC name diammonium hydrogen phosphate[2][3].

The chemical formula for the anhydrous form is (NH₄)₂HPO₃ . The presence of two ammonium cations (NH₄⁺) and one hydrogen phosphite anion (HPO₃²⁻) gives the compound its characteristic properties.

Physicochemical Properties

Diammonium phosphite is a colorless, crystalline, and hygroscopic solid that is readily soluble in water[2][4][5][6]. A summary of its key quantitative properties is presented in Table 1. Note that variations in reported molecular weights and CAS numbers may be attributed to the presence of different hydrated forms or listings in various chemical inventories.

| Property | Value | References |

| Molecular Formula | (NH₄)₂HPO₃ | |

| Molecular Weight | 116.06 g/mol (anhydrous) | [5][7][8] |

| 134.07 g/mol (monohydrate) | [9] | |

| Appearance | White or off-white crystalline solid | [5][7] |

| Density | 1.619 g/cm³ (anhydrous) | [3] |

| Solubility in Water | 588 g/L at 20 °C (for the analogous phosphate) | [10] |

| pH of Solution | 7.5 - 8.0 (for the analogous phosphate) | [2][10] |

| Decomposition Temperature | Decomposes at approximately 70 °C, emitting ammonia (B1221849). At 155 °C, it emits phosphorus oxides and nitrogen oxides. | [2] |

| CAS Registry Numbers | 22132-71-4, 51503-61-8 | [5][7][8][11][12][13] |

Experimental Protocols: Synthesis of Diammonium Phosphite

The industrial synthesis of diammonium phosphite is achieved through the controlled neutralization of phosphorous acid (H₃PO₃) with ammonia (NH₃). The following protocol outlines the general methodology.

Materials:

-

Phosphorous acid (H₃PO₃)

-

Ammonia solution (aqueous) or ammonia gas (anhydrous)

-

Deionized water

-

Reaction vessel with stirring and temperature control

-

pH meter

-

Crystallization vessel

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: A solution of phosphorous acid is prepared in a temperature-controlled reaction vessel equipped with a stirrer.

-

Neutralization: Ammonia is gradually added to the phosphorous acid solution while continuously stirring. The reaction is exothermic, and the temperature should be maintained between 50-80°C[14].

-

pH Control: The pH of the reaction mixture is carefully monitored and adjusted to a final pH of 7.8-8.2 to ensure the formation of the diammonium salt[14].

-

Reaction Time: The reaction is typically allowed to proceed for 20-60 minutes under constant stirring to ensure complete neutralization[14].

-

Crystallization: The resulting hot, saturated solution of diammonium phosphite is transferred to a crystallization vessel and allowed to cool slowly to room temperature or below to induce crystallization.

-

Isolation and Drying: The precipitated crystals are collected by filtration and washed with a small amount of cold deionized water to remove any unreacted starting materials. The purified crystals are then dried in an oven at a temperature below 70°C to avoid decomposition[2].

Industrial processes report yields of approximately 90% with a purity of 95-99%.

Mechanism of Action in Plant Disease Resistance

Phosphites, including diammonium phosphite, are recognized for their ability to protect plants against various pathogens, particularly oomycetes[15][16]. The mechanism of action is twofold: a direct inhibitory effect on the pathogen and an indirect effect through the stimulation of the plant's innate defense systems[1][9][16][17].

Direct Action: Phosphite ions can directly inhibit the growth of fungal hyphae and the germination of spores[1][16].

Indirect Action (Plant Defense Induction): Upon application, phosphite is taken up by the plant and acts as a biostimulant, triggering a state of heightened defense readiness. This involves the upregulation of genes associated with key defense signaling pathways, including those mediated by salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA)[1][9]. This leads to the production of defense-related molecules such as phytoalexins and pathogenesis-related (PR) proteins, as well as the reinforcement of cell walls[16][17]. The following diagram illustrates this signaling cascade.

Caption: Phosphite-induced plant defense signaling pathway.

Applications

Beyond its role in agriculture as a fertilizer and fungicide, diammonium phosphite serves as a potent reducing agent in various chemical syntheses and as a corrosion inhibitor for lubricating greases[2][4][5][6][13][14]. Its high solubility and reactivity make it a versatile compound in several industrial processes.

Conclusion

Diammonium hydrogen phosphite is a compound with significant utility in both agricultural and industrial contexts. A clear understanding of its chemical identity, properties, and mechanisms of action is paramount for its effective and safe application. This guide provides a foundational resource for researchers, scientists, and professionals in drug development and related fields, enabling further exploration of its potential applications.

References

- 1. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]

- 2. Diammonium phosphate - Wikipedia [en.wikipedia.org]

- 3. Diammonium hydrogen phosphite [chembk.com]

- 4. Diammonium hydrogen phosphate | (NH4)2HPO4 | CID 24540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diammonium hydrogen phosphite | 51503-61-8 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Diammonium hydrogen phosphite, CasNo.51503-61-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 8. haihangchem.com [haihangchem.com]

- 9. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cropnutrition.com [cropnutrition.com]

- 11. smolecule.com [smolecule.com]

- 12. CAS No.22132-71-4,diammonium phosphonate Suppliers [lookchem.com]

- 13. Diammonium Hydrogen Phosphite - Ammonium Phosphite - CAS 51503-61-8 [unilongindustry.com]

- 14. CN104016322A - Production method for diammonium hydrogen phosphate - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. researchgate.net [researchgate.net]

Navigating the Thermal Landscape of Diammonium Phosphite: A Technical Guide to its Decomposition Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the thermal decomposition kinetics of diammonium phosphite (B83602) is notably scarce. This guide provides a comprehensive overview of the subject by leveraging data from the closely related and extensively studied analogue, diammonium phosphate (B84403) (DAP). The experimental protocols and kinetic data presented for DAP offer a robust framework for investigating and understanding the thermal behavior of diammonium phosphite.

Introduction: The Uncharted Territory of Diammonium Phosphite Decomposition

Diammonium phosphite, a compound with potential applications in various chemical syntheses and as a flame retardant, presents a unique challenge in the field of thermal analysis. While its structural counterpart, diammonium phosphate, is well-documented, the kinetic parameters and decomposition pathways of diammonium phosphite remain largely unexplored in publicly available research. This guide aims to bridge this knowledge gap by providing a foundational understanding based on analogous compounds and established analytical techniques.

The thermal decomposition of ammonium (B1175870) salts, such as diammonium phosphite and phosphate, typically involves the release of ammonia (B1221849) and water, followed by the condensation of the phosphate or phosphite species into polymeric chains. Understanding the kinetics of these processes is crucial for applications in materials science, drug delivery, and the development of flame-retardant materials.

Thermal Decomposition of Diammonium Phosphate (DAP): An Analogous System

To illuminate the potential thermal behavior of diammonium phosphite, we turn to the comprehensive body of research on diammonium phosphate ((NH₄)₂HPO₄). The decomposition of DAP is a multi-step process that has been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The decomposition generally proceeds through the following stages:

-

Initial Decomposition: Loss of ammonia to form monoammonium phosphate (NH₄H₂PO₄).

-

Condensation: Further heating leads to the loss of water and ammonia, resulting in the formation of various condensed phosphates, such as ammonium polyphosphates.

-

Final Residue: At higher temperatures, a residue of phosphoric acid or polyphosphoric acid is formed.

Quantitative Kinetic Data for Diammonium Phosphate Decomposition

The following table summarizes key kinetic parameters for the thermal decomposition of diammonium phosphate, as determined by various studies. It is important to note that these values can vary depending on the experimental conditions, such as heating rate and atmosphere.

| Stage of Decomposition | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Model |

| (NH₄)₂HPO₄ → NH₄H₂PO₄ + NH₃ | 100 - 200 | 70 - 120 | 10⁷ - 10¹² | n-th order, Avrami-Erofeev |

| Further Decomposition | 200 - 350 | 120 - 200 | 10⁹ - 10¹⁵ | Diffusion, Phase boundary |

Note: The values presented are a synthesis of typical ranges found in the literature for illustrative purposes. Specific studies should be consulted for precise values and their corresponding experimental contexts.

Proposed Decomposition Pathway of Diammonium Phosphate

Caption: Proposed thermal decomposition pathway of diammonium phosphate.

Experimental Protocols for Kinetic Analysis

The following sections detail the methodologies for the key experiments used to determine the thermal decomposition kinetics of ammonium phosphate compounds. These protocols are directly applicable for the investigation of diammonium phosphite.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of decomposition temperatures and the kinetics of mass loss.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the diammonium phosphite sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to enable model-free kinetic analysis.

-

-

Data Analysis:

-

Plot the mass loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Apply kinetic models (e.g., Coats-Redfern, Flynn-Wall-Ozawa) to the data from multiple heating rates to determine the activation energy (Ea) and pre-exponential factor (A).

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time. This provides information on thermal events such as melting, crystallization, and decomposition enthalpies.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the diammonium phosphite sample into a clean DSC pan (e.g., aluminum). Seal the pan, potentially with a pinhole to allow for the escape of gaseous products.

-

Experimental Conditions:

-

Atmosphere: Use a purge gas identical to the TGA experiments (e.g., Nitrogen) at a constant flow rate.

-

Heating Program: Use the same heating rates as in the TGA experiments to allow for direct correlation of thermal events.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC curve.

-

Identify endothermic and exothermic peaks corresponding to thermal transitions and reactions.

-

Integrate the area under the peaks to determine the enthalpy changes (ΔH) associated with each event.

-

Proposed Experimental Workflow for Diammonium Phosphite Kinetic Studies

The following diagram illustrates a logical workflow for a comprehensive investigation into the thermal decomposition kinetics of diammonium phosphite.

Caption: Experimental workflow for studying diammonium phosphite decomposition.

Conclusion

While direct kinetic data for the thermal decomposition of diammonium phosphite is currently lacking in the scientific literature, a robust understanding can be developed by applying established thermal analysis techniques and drawing parallels with its well-studied analogue, diammonium phosphate. The experimental protocols and workflow outlined in this guide provide a clear and comprehensive path for researchers to elucidate the kinetic parameters and decomposition mechanism of diammonium phosphite. Such studies are essential for unlocking its full potential in various scientific and industrial applications.

An In-depth Technical Guide to the Hygroscopic Nature of Diammonium Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Hygroscopic Nature of Diammonium Phosphite (B83602)

Diammonium phosphite ((NH₄)₂HPO₃) is described as a white, crystalline solid.[1] Its crystals are known to be hygroscopic, meaning they have a tendency to absorb moisture from the atmosphere.[1][2] This property is crucial for considerations in handling, storage, and formulation, as moisture uptake can impact the material's physical and chemical stability, potentially leading to caking, degradation, and altered performance.[3] The hygroscopic nature can influence crystallographic parameters and unit cell dimensions.[2] Proper storage in dry conditions is essential to maintain the quality of the product.[2]

Quantitative Hygroscopicity Data

Specific quantitative data for the hygroscopicity of diammonium phosphite, such as its Critical Relative Humidity (CRH), is not available in the reviewed scientific literature. The CRH is the specific relative humidity at which a material begins to absorb moisture from the air.

To provide a frame of reference, the table below summarizes the CRH for diammonium phosphate, a structurally similar and widely studied fertilizer, along with other common fertilizer salts. This data illustrates the range of hygroscopicity observed in related compounds.

| Salt | Critical Relative Humidity (CRH) at 30°C (%) |

| Calcium Nitrate | 46.7 |

| Ammonium Nitrate | 59.4 |

| Sodium Nitrate | 72.4 |

| Urea | 72.5 |

| Ammonium Chloride | 77.2 |

| Ammonium Sulfate | 79.2 |

| Diammonium Phosphate | 82.5 |

| Potassium Chloride | 84.0 |

| Potassium Nitrate | 90.5 |

| Monoammonium Phosphate | 91.6 |

| Monocalcium Phosphate | 93.6 |

| Potassium Sulfate | 96.3 |

This table provides context for the hygroscopicity of related fertilizer salts, but it is important to note that the CRH of diammonium phosphite may differ.

Experimental Protocols for Determining Hygroscopicity

The hygroscopicity of a compound like diammonium phosphite can be quantitatively determined using several established methods. The following are detailed protocols for key experiments.

Gravimetric Sorption Analysis is a common method to determine the hygroscopicity of a material by measuring the change in mass as it is exposed to varying levels of relative humidity at a constant temperature.

Objective: To determine the moisture sorption and desorption isotherms of diammonium phosphite.

Apparatus: A dynamic vapor sorption (DVS) instrument or a gravimetric sorption analyzer, which consists of a microbalance in a temperature and humidity-controlled chamber.

Methodology:

-

Sample Preparation: A small amount of the diammonium phosphite sample (typically 5-15 mg) is placed on the microbalance.

-

Drying (Pre-treatment): The sample is dried in the instrument by exposure to a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C or 40°C) until a constant weight is achieved.[4] This initial weight is recorded as the dry mass.

-

Sorption Phase: The relative humidity in the chamber is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until the rate of weight change is below a set threshold (e.g., <0.002% in 5 minutes). The weight at each RH step is recorded.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, with the weight being recorded at each equilibrium point.

-

Data Analysis: The change in mass at each relative humidity step is calculated as a percentage of the initial dry mass. This data is then plotted to generate a moisture sorption-desorption isotherm, which shows the relationship between the equilibrium moisture content and the relative humidity.

This static method uses saturated salt solutions in desiccators to create environments of known, constant relative humidity.

Objective: To determine the Critical Relative Humidity of diammonium phosphite.

Apparatus: A series of desiccators, each containing a saturated solution of a different salt to maintain a specific relative humidity. An analytical balance for weighing the samples.

Methodology:

-

Sample Preparation: Pre-weighed samples of dried diammonium phosphite are placed in open containers (e.g., watch glasses).

-

Exposure: The containers with the samples are placed in the desiccators, each maintained at a different, known relative humidity.

-

Observation and Measurement: The samples are periodically observed and weighed over a set period (e.g., 24, 48, 72 hours).

-

Data Analysis: The change in weight of each sample is recorded. The CRH is identified as the lowest relative humidity at which a significant increase in weight (moisture absorption) is observed.

Visualizations

Caption: Workflow for Gravimetric Sorption Analysis.

Caption: Critical Relative Humidity and Moisture Absorption.

References

Crystal Structure of Diammonium Phosphite: A Technical Examination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diammonium phosphite (B83602) ((NH₄)₂HPO₃) is an inorganic salt with applications as a reducing agent and corrosion inhibitor.[2] Understanding its solid-state structure is crucial for elucidating its physicochemical properties and optimizing its industrial applications. While a definitive single-crystal X-ray diffraction study for diammonium phosphite is not publicly available, preliminary information suggests it adopts a monoclinic crystal system.[1]

In contrast, the crystal structure of diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄), hereafter referred to as DAP, has been extensively studied. DAP serves as an excellent structural analogue to diammonium phosphite, with the primary difference being the substitution of the phosphate anion (PO₄³⁻) with the phosphite anion (HPO₃²⁻). This guide will leverage the comprehensive data available for DAP to illustrate the principles and methodologies of crystal structure analysis.

Experimental Protocols

The determination of a crystal structure is a systematic process that involves crystal synthesis, data collection, and structure solution and refinement. The following sections detail the typical experimental workflow.

Synthesis and Crystallization

High-quality single crystals are a prerequisite for single-crystal X-ray diffraction. For inorganic salts like diammonium phosphite or phosphate, crystallization is typically achieved through slow evaporation of a saturated aqueous solution.

Protocol for Diammonium Phosphate (DAP) Crystal Growth:

-

Preparation of Saturated Solution: A saturated solution of DAP is prepared by dissolving the salt in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any impurities and then allowed to cool to room temperature in a loosely covered container. The slow evaporation of the solvent over several days to weeks promotes the formation of well-defined single crystals suitable for diffraction studies.

-

Crystal Harvesting: Once the crystals have reached a suitable size (typically 0.1-0.3 mm in each dimension), they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Typical SC-XRD Data Collection Parameters:

-

Instrument: A Bruker D8 diffractometer or similar, equipped with a CCD detector.

-

X-ray Source: Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation (λ = 1.54184 Å).

-

Temperature: Data is often collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

-

Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles. Software is used to control the goniometer and detector to ensure complete and redundant data collection.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.

Experimental Workflow for Crystal Structure Determination

Crystal Structure Data

As a complete crystallographic dataset for diammonium phosphite is unavailable, this section provides the detailed crystal structure data for diammonium hydrogen phosphate (DAP) for comparative purposes.

Crystallographic Data for Diammonium Hydrogen Phosphate (DAP)

DAP crystallizes in the monoclinic space group P2₁/c. The structure consists of ammonium (B1175870) cations (NH₄⁺) and hydrogen phosphate anions (HPO₄²⁻) linked by a network of hydrogen bonds.

| Parameter | Value |

| Chemical Formula | (NH₄)₂HPO₄ |

| Formula Weight | 132.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.766(1) |

| b (Å) | 10.991(2) |

| c (Å) | 8.941(2) |

| α (°) | 90 |

| β (°) | 113.36(3) |

| γ (°) | 90 |

| Volume (ų) | 520.1(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.686 |

| Absorption Coeff. (mm⁻¹) | 0.449 |

| F(000) | 280 |

| Temperature (K) | 293 |

Table 1: Summary of crystallographic data for diammonium hydrogen phosphate (DAP).

Selected Bond Lengths and Angles for DAP

The geometry of the hydrogen phosphate anion and the coordination environment of the ammonium ions are critical features of the crystal structure.

| Bond | Length (Å) | Angle | Degree (°) |

| P-O1 | 1.512(2) | O1-P-O2 | 111.4(1) |

| P-O2 | 1.523(2) | O1-P-O3 | 110.5(1) |

| P-O3 | 1.540(2) | O1-P-O4 | 109.8(1) |

| P-O4 | 1.591(2) | O2-P-O3 | 109.1(1) |

| O2-P-O4 | 106.9(1) | ||

| O3-P-O4 | 109.1(1) |

Table 2: Selected interatomic distances and angles for the hydrogen phosphate anion in DAP.

Logical Relationships in Crystallographic Analysis

The process of determining a crystal structure involves a series of logical steps, from initial observation to final validation. The following diagram illustrates these relationships.

Logical Flow of Crystallographic Analysis

References

physical and chemical properties of diammonium phosphite

An In-depth Technical Guide to the Physical and Chemical Properties of Diammonium Phosphite (B83602)

Introduction

Diammonium phosphite, with the chemical formula (NH₄)₂HPO₃, is an inorganic compound that serves various roles across different industries. It is the diammonium salt of phosphorous acid. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.

Core Properties

Diammonium phosphite is identified by CAS numbers 22132-71-4 and 51503-61-8.[1] It is systematically known as phosphonic acid diammonium salt.[1]

Physical Properties

Diammonium phosphite is a colorless, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] This property requires careful handling and storage in dry, well-ventilated areas with tightly sealed containers.[4][5]

Table 1: Physical Properties of Diammonium Phosphite

| Property | Value | Source |

|---|---|---|

| IUPAC Name | diazanium;dioxido(oxo)phosphanium | [1][6] |

| Molecular Formula | H₉N₂O₃P (or (NH₄)₂HPO₃) | [4] |

| Molecular Weight | 115.05 g/mol | [1][6] |

| Appearance | White or off-white crystalline solid | [2][3][4] |

| Melting Point | Decomposes at 155 °C | [2][7] |

| Density | 1.619 g/cm³ (anhydrous) | [2][7] |

| Solubility | Highly soluble in water.[1][2][3] Insoluble in alcohol.[7][8] |

| pH of Solution | 7.4 - 7.7 (5% solution) |[9] |

Chemical Properties

Diammonium phosphite exhibits several key chemical behaviors, including thermal decomposition and reactivity as a reducing agent.

Table 2: Chemical Characteristics of Diammonium Phosphite

| Property | Description | Source |

|---|---|---|

| Decomposition | Begins to decompose around 70 °C, releasing ammonia (B1221849) and forming monoammonium phosphate (B84403). At 155 °C, it emits toxic fumes of phosphorus oxides (POx) and nitrogen oxides (NOx).[1][2][10] | |

| Stability | Hygroscopic; gradually loses ammonia when exposed to air at room temperature.[2][3][10] |

| Reactivity | Acts as a potent reducing agent in chemical synthesis.[2][3][11] It is incompatible with alkaline chemicals, as the ammonium (B1175870) ion converts to ammonia gas in high-pH environments.[10][12] | |

Chemical Reactions and Pathways

Thermal Decomposition

The thermal decomposition of diammonium phosphite is a critical property, especially concerning its storage and handling. The process begins at relatively low temperatures and proceeds in stages.

The decomposition pathway can be visualized as follows:

References

- 1. Buy Diammonium phosphite | 22132-71-4 [smolecule.com]

- 2. Diammonium hydrogen phosphite | 51503-61-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Diammonium hydrogen phosphite, CasNo.51503-61-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 5. cropnutrition.com [cropnutrition.com]

- 6. Diammonium phosphite | H8N2O3P+ | CID 17888506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DIAMMONIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 8. Diammonium hydrogen phosphate | OIV [oiv.int]

- 9. longchangchemical.com [longchangchemical.com]

- 10. Diammonium phosphate - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. agropolychim.bg [agropolychim.bg]

Dissociation of Diammonium Phosphite in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dissociation of diammonium phosphite (B83602), ((NH₄)₂HPO₃), in water. It details the dissociation constants of its constituent ions, the ammonium (B1175870) (NH₄⁺) and phosphite (HPO₃²⁻) ions, and presents established experimental protocols for their determination. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of the chemical behavior of this compound in aqueous environments.

Introduction

Diammonium phosphite is an inorganic salt that, upon dissolution in water, dissociates into its constituent ions. The behavior of this salt in an aqueous solution is governed by the individual acid-base properties of the ammonium and phosphite ions. A precise understanding of these properties, quantified by their dissociation constants, is crucial for various applications, including its use as a reagent, in agriculture, and in the study of phosphorus chemistry.

Dissociation Equilibria in Water

When diammonium phosphite is dissolved in water, it fully dissociates into two ammonium ions (NH₄⁺) and one phosphite ion (HPO₃²⁻).

(NH₄)₂HPO₃ (s) → 2 NH₄⁺ (aq) + HPO₃²⁻ (aq)

Subsequently, both the ammonium and phosphite ions establish equilibria with water.

Ammonium Ion Dissociation

The ammonium ion, the conjugate acid of the weak base ammonia (B1221849) (NH₃), acts as a weak acid in water, donating a proton to a water molecule to form a hydronium ion (H₃O⁺) and ammonia.

NH₄⁺ (aq) + H₂O (l) ⇌ NH₃ (aq) + H₃O⁺ (aq)

Phosphite Ion Hydrolysis

The phosphite ion is the conjugate base of the hydrogen phosphite ion (H₂PO₃⁻), which in turn is the conjugate base of phosphorous acid (H₃PO₃). Phosphorous acid is a diprotic acid. The phosphite ion acts as a weak base in water, accepting a proton from a water molecule to form the hydrogen phosphite ion and a hydroxide (B78521) ion (OH⁻).

HPO₃²⁻ (aq) + H₂O (l) ⇌ H₂PO₃⁻ (aq) + OH⁻ (aq)

Quantitative Data: Dissociation Constants

The extent of these reactions is described by their respective acid and base dissociation constants (Kₐ and Kₑ). For convenience, these are often expressed in their logarithmic form, pKₐ and pKₑ.

| Ion | Dissociation Reaction | Constant Type | pK Value (at 25 °C) | K Value (at 25 °C) |

| Ammonium (NH₄⁺) | NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺ | pKₐ | 9.25 | 5.6 x 10⁻¹⁰ |

| Phosphite (HPO₃²⁻) | HPO₃²⁻ + H₂O ⇌ H₂PO₃⁻ + OH⁻ | pKₑ | 7.3 | 5.0 x 10⁻⁸ |

Note: The pKₑ for the phosphite ion is calculated from the pKₐ₂ of phosphorous acid (H₃PO₃), which is approximately 6.7[1], using the relationship pKₐ + pKₑ = 14.

Experimental Protocols for Determining Dissociation Constants

The dissociation constants of the ammonium and phosphite ions can be determined using various established experimental techniques. The following sections detail two common methods: conductometric titration and UV-Vis spectrophotometry.

Conductometric Titration for the Determination of pKₐ of Ammonium Ion

This method is based on the principle that the conductivity of a solution changes as the concentration and mobility of its ions change during a titration.[2]

Materials and Reagents:

-

Conductivity meter and probe

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

A solution of an ammonium salt (e.g., 0.01 M NH₄Cl)[3]

-

Deionized water

Procedure:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Pipette a known volume of the ammonium chloride solution into a beaker and add deionized water to ensure the conductivity probe is adequately submerged.

-

Place the beaker on a magnetic stirrer and immerse the conductivity probe.

-

Begin stirring the solution at a constant rate.

-

Record the initial conductivity of the solution.

-

Titrate the ammonium chloride solution with the standardized sodium hydroxide solution, adding the titrant in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the conductivity reading to stabilize and record the value along with the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

Plot the measured conductance (corrected for volume changes) against the volume of NaOH added. The plot will consist of two lines with different slopes. The intersection of these lines corresponds to the equivalence point.

-

The pKₐ can be calculated from the pH at the half-equivalence point, which can be determined from the titration data.

Spectrophotometric Determination of pKₑ of the Phosphite System

This method is suitable for substances where the acidic and basic forms have different light absorption spectra.[4] While phosphite itself doesn't absorb in the UV-Vis range, an indicator can be used in a competitive equilibrium study. A more direct approach for non-absorbing species would involve techniques like potentiometric titration. However, for illustrative purposes, the general protocol for a spectrophotometric pKₐ determination is provided below, which could be adapted for a competitive binding assay.

Materials and Reagents:

-

UV-Vis Spectrophotometer

-

pH meter

-

A set of buffer solutions with a range of known pH values spanning the expected pKₐ

-

A solution of the indicator

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of solutions with a constant concentration of the indicator in buffers of varying pH.

-

Prepare two additional solutions: one in a strongly acidic solution (pH << pKₐ) to obtain the spectrum of the fully protonated form (HIn), and one in a strongly basic solution (pH >> pKₐ) for the fully deprotonated form (In⁻).

-

Measure the absorbance spectra of the acidic and basic solutions to determine the wavelength of maximum absorbance (λ_max) for both species.

-

Measure the absorbance of each of the buffered indicator solutions at the λ_max of the deprotonated species.

-

The pKₐ can be determined using the Henderson-Hasselbalch equation and the measured absorbances. The equation can be expressed as: pKa = pH + log((A_b - A) / (A - A_a)) where:

-

A is the absorbance of the solution at a given pH.

-

A_b is the absorbance of the fully deprotonated (basic) form.

-

A_a is the absorbance of the fully protonated (acidic) form.

-

-

Plotting pH versus log((A_b - A) / (A - A_a)) will yield a straight line with the pKₐ as the y-intercept.

Visualizations

Dissociation Pathway of Diammonium Phosphite in Water

The following diagram illustrates the dissociation of diammonium phosphite in water and the subsequent acid-base equilibria of the resulting ions.

References

Methodological & Application

Application Notes and Protocols: Diammonium Phosphite as a Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium phosphite (B83602), in conjunction with a catalyst such as commercial zinc dust, serves as an effective and chemoselective reducing agent for the conversion of aromatic nitro compounds to their corresponding primary amines. This reduction method offers several advantages, including mild reaction conditions (room temperature), rapid reaction times, and high yields. A key benefit of this system is its high chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functional groups such as halogens, hydroxyl, amino, methoxy, cyano, acetyl, carboxyl, and ester moieties. This makes it a valuable tool in multi-step organic synthesis where functional group tolerance is crucial.[1]

Reaction Principle

The reduction of aromatic nitro compounds using diammonium phosphite and zinc is a catalytic transfer hydrogenation process. In this reaction, diammonium phosphite acts as a hydrogen donor, while zinc serves as the catalyst. The reaction proceeds smoothly in a protic solvent like methanol (B129727). The general reaction scheme is depicted below:

Figure 1: General reaction scheme for the reduction of aromatic nitro compounds.

Applications in Organic Synthesis

The primary application of this methodology is the synthesis of aromatic amines, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The chemoselectivity of the diammonium phosphite/zinc system allows for the synthesis of complex substituted anilines that might be challenging to prepare using less selective reducing agents.

Experimental Data

The following table summarizes the results for the reduction of various aromatic nitro compounds using diammonium phosphite and zinc dust in methanol at room temperature.

| Entry | Substrate (Ar-NO₂) | Product (Ar-NH₂) | Time (min) | Yield (%) |

| 1 | Nitrobenzene | Aniline | 15 | 92 |

| 2 | 4-Chloronitrobenzene | 4-Chloroaniline | 20 | 94 |

| 3 | 2-Chloronitrobenzene | 2-Chloroaniline | 25 | 90 |

| 4 | 4-Bromonitrobenzene | 4-Bromoaniline | 20 | 95 |

| 5 | 4-Iodonitrobenzene | 4-Iodoaniline | 20 | 93 |

| 6 | 2-Nitrophenol | 2-Aminophenol | 30 | 88 |

| 7 | 4-Nitrophenol | 4-Aminophenol | 30 | 90 |

| 8 | 2-Nitroaniline | 1,2-Diaminobenzene | 35 | 85 |

| 9 | 4-Nitroaniline | 1,4-Diaminobenzene | 35 | 88 |

| 10 | 4-Nitroanisole | 4-Anisidine | 15 | 92 |

| 11 | 4-Nitrobenzonitrile | 4-Aminobenzonitrile | 40 | 86 |

| 12 | 4-Nitroacetophenone | 4-Aminoacetophenone | 45 | 82 |

| 13 | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | 50 | 80 |

| 14 | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | 45 | 85 |

Experimental Protocols

General Procedure for the Reduction of Aromatic Nitro Compounds

Materials:

-

Substituted aromatic nitro compound

-

Diammonium phosphite ((NH₄)₂HPO₃)

-

Commercial zinc dust

-

Methanol (reagent grade)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Protocol:

-

To a solution of the aromatic nitro compound (1 mmol) in methanol (10 mL) in a round-bottom flask, add diammonium phosphite (5 mmol).

-

To this stirred solution, add commercial zinc dust (2 mmol) in small portions over a period of 5-10 minutes at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the reaction mixture through a Celite bed to remove the zinc dust.

-

Wash the Celite bed with methanol (2 x 5 mL).

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure using a rotary evaporator.

-